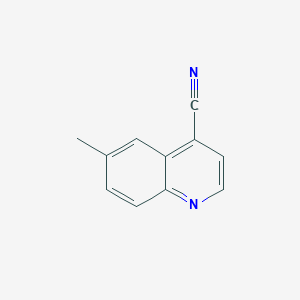
6-Methylquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylquinoline-4-carbonitrile is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
Quinoline derivatives have been synthesized using various methods, including classical methods and efficient methods that reduce reaction time with increased yield34. However, the specific synthesis process for 6-Methylquinoline-4-carbonitrile is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a compound similar to 6-Methylquinoline-4-carbonitrile, namely 2-chloro-6-methylquinoline-4-carbonitrile, has been reported5. However, the specific molecular structure of 6-Methylquinoline-4-carbonitrile is not readily available in the literature.
Chemical Reactions Analysis
Quinoline derivatives have been involved in various chemical reactions4. However, the specific chemical reactions involving 6-Methylquinoline-4-carbonitrile are not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound similar to 6-Methylquinoline-4-carbonitrile, namely 2-chloro-6-methylquinoline-4-carbonitrile, have been reported7. However, the specific physical and chemical properties of 6-Methylquinoline-4-carbonitrile are not readily available in the literature.
Applications De Recherche Scientifique
Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit important biological activities . Here are some examples:
-
Antimalarial Activity
-
Antimicrobial Activity
- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring .
- They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
-
Anticancer Activity
-
Synthesis of Quinolinyl-Pyrazoles
- Quinolinyl-pyrazoles are synthesized and studied for their pharmacological importance .
- The synthesized molecules are screened for their efficacy against typical drugs in the market .
- This research is expected to inspire synthetic and medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
-
Chemistry of 2-Chloroquinoline-3-Carbaldehyde
-
Anticancer Activity
-
Synthesis of Quinoline-3-carbonitrile-appended Pyrazoles
- New series of quinoline-3-carbonitrile-appended pyrazoles were synthesized using 6-substituted-2-hydrazinyl quinoline-3-carbonitrile as an intermediate .
- The key intermediate was treated with urea, active methylene compound to obtain respective pyrazole appended quinolines .
- These novel heterocycles are designed and synthesized by chemists through new strategies .
- The synthesized molecules were screened for their efficacy against the typical drugs in the market .
-
Chemistry of 2-chloroquinoline-3-carbaldehyde
-
Anticancer Activity
Safety And Hazards
The safety data sheet for a compound similar to 6-Methylquinoline-4-carbonitrile, namely 2-chloro-6-methylquinoline-4-carbonitrile, provides information on its hazards8. However, the specific safety and hazards of 6-Methylquinoline-4-carbonitrile are not readily available in the literature.
Orientations Futures
Quinoline derivatives have shown substantial biological activities, and there are different techniques for their synthesis9. However, the specific future directions for 6-Methylquinoline-4-carbonitrile are not readily available in the literature.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for 6-Methylquinoline-4-carbonitrile. Further research may be needed to obtain more detailed and specific information about this compound.
Propriétés
IUPAC Name |
6-methylquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-11-10(6-8)9(7-12)4-5-13-11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEOJNSHNFMCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

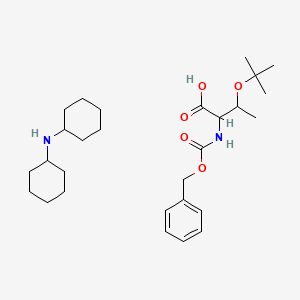
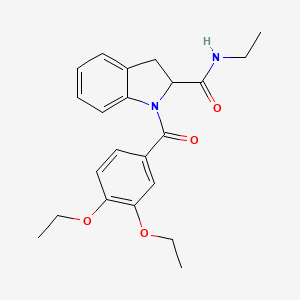
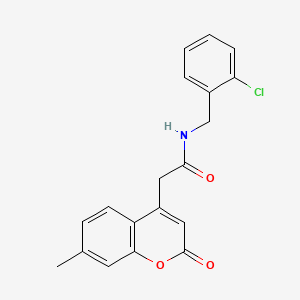
![Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2681564.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2681566.png)
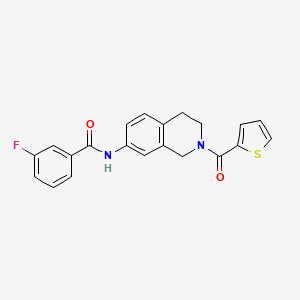
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2681568.png)
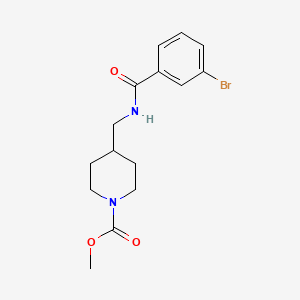
![6-Amino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile](/img/structure/B2681572.png)
![6-Oxabicyclo[3.2.1]octan-2-ylmethanesulfonyl chloride](/img/structure/B2681573.png)
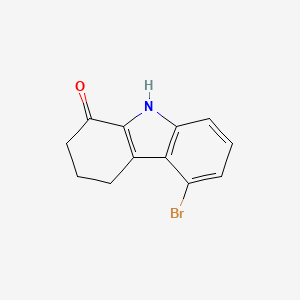
![5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2681576.png)
![5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681578.png)
![8-(3-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2681580.png)